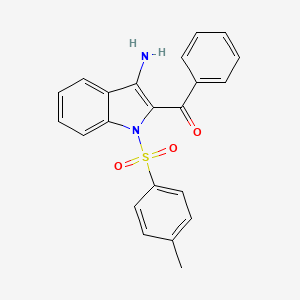
Methyl 2,3-di-O-acetyl-5-O-(triphenylmethyl)pentofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE: is a complex organic compound with the molecular formula C29H30O7 and a molecular weight of 490.558 g/mol . This compound is a derivative of xylofuranose, a sugar molecule, and is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of xylofuranose. The trityl group is introduced to protect the 5-hydroxyl group, followed by acetylation of the 2 and 3 positions. The final step involves methylation of the 1-hydroxyl group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimization for scale and efficiency. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the trityl group, converting it back to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups.
Scientific Research Applications
Chemistry: In organic chemistry, 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective reactions at specific sites .
Biology and Medicine: This compound is used in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies. The protected sugar moiety can be incorporated into nucleosides, enhancing their stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure allows for the creation of novel therapeutic agents with improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of biologically active compounds. The trityl and acetyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained .
Comparison with Similar Compounds
- 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-BETA-D-XYLOFURANOSIDE
- 1,2:3,5-DI-O-ISOPROPYLIDENE-D-XYLOFURANOSE
- 1-O-(3,4-DINITROPHENYL)-2,3,4-TRI-O-ACETYL-BETA-D-XYLOPYRANOSIDE
- 1-O-METHYL-2,3,4,6-TETRA-O-ACETYL-ALPHA-D-GALACTOSIDE
Uniqueness: 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is unique due to its specific combination of protecting groups, which allows for selective reactions at the 1, 2, 3, and 5 positions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry .
Properties
CAS No. |
6340-64-3 |
|---|---|
Molecular Formula |
C29H30O7 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[4-acetyloxy-5-methoxy-2-(trityloxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C29H30O7/c1-20(30)34-26-25(36-28(32-3)27(26)35-21(2)31)19-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19H2,1-3H3 |
InChI Key |
ICWBPLBETGRFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)


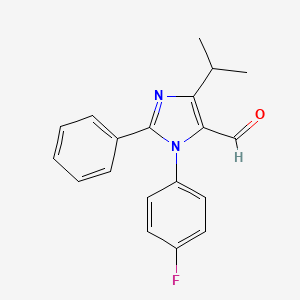
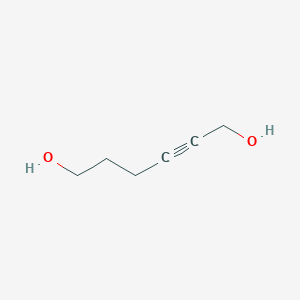
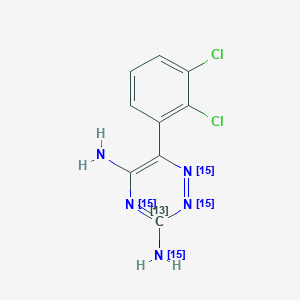
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)


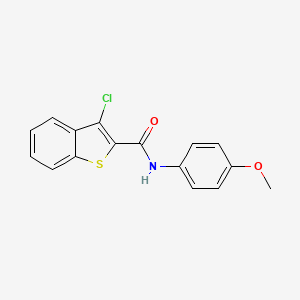
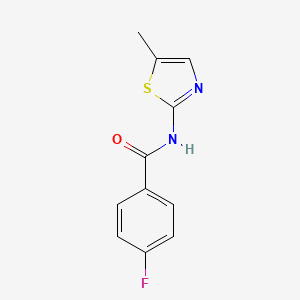
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)
